Isocorydine
Overview
Description
Isocorydine is a naturally occurring xanthophyll carotenoid, closely related to lutein. It is known for its antioxidant properties and is found in various plants, particularly in green leafy vegetables. This compound plays a crucial role in the human body, especially in maintaining eye health by protecting against age-related macular degeneration.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isocorydine can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from marigold petals using supercritical fluid extraction. This method is preferred due to its efficiency and eco-friendliness . The extracted lutein esters are then saponified to yield free luteanine.
Industrial Production Methods
Industrial production of luteanine often involves the use of microalgae, which are cultivated in controlled environments to produce high yields of luteanine. The microalgae are harvested, and luteanine is extracted using solvents such as ethanol and water. The extracted luteanine is then purified and crystallized for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Isocorydine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of luteanine can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles to modify the luteanine molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of luteanine, which can be used in different scientific and industrial applications.
Scientific Research Applications
Isocorydine has a wide range of scientific research applications:
Chemistry: Used as a natural dye and in the synthesis of other carotenoids.
Biology: Studied for its role in photosynthesis and light energy modulation in plants.
Medicine: Investigated for its potential in preventing age-related macular degeneration and other eye diseases.
Industry: Used in the food industry as a natural colorant and in the production of dietary supplements.
Mechanism of Action
Isocorydine exerts its effects primarily through its antioxidant properties. It scavenges free radicals and protects cells from oxidative damage. In the human body, luteanine is absorbed into the retina, where it helps filter harmful blue light and protects against oxidative stress. The molecular targets of luteanine include various enzymes and receptors involved in oxidative stress pathways .
Comparison with Similar Compounds
Isocorydine is similar to other carotenoids such as lutein, zeaxanthin, and beta-carotene. it is unique in its specific antioxidant properties and its ability to protect against blue light. Unlike beta-carotene, luteanine does not convert to vitamin A in the body, making it safer for consumption in large amounts .
List of Similar Compounds
- Lutein
- Zeaxanthin
- Beta-carotene
- Astaxanthin
This compound’s unique properties make it a valuable compound in various fields, from medicine to industry. Its ability to protect against oxidative stress and blue light sets it apart from other similar compounds.
Properties
IUPAC Name |
(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELDJEKNFOQJOY-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023580 | |
Record name | Isocorydine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-Isocorydine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
475-67-2 | |
Record name | (+)-Isocorydine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocorydine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocorydine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOCORYDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B5E87JEOX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-Isocorydine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 °C | |
Record name | (S)-Isocorydine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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